3-(6-Methyl-2H-1,4-benzoxazin-3(4H)-one-4-yl)-propionitrile
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Overview
Description
3-(6-Methyl-2H-1,4-benzoxazin-3(4H)-one-4-yl)-propionitrile is a chemical compound with a complex structure that includes a benzoxazine ring
Preparation Methods
The synthesis of 3-(6-Methyl-2H-1,4-benzoxazin-3(4H)-one-4-yl)-propionitrile typically involves multiple steps. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .
Chemical Reactions Analysis
3-(6-Methyl-2H-1,4-benzoxazin-3(4H)-one-4-yl)-propionitrile can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrile group, using reagents like sodium methoxide.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3-(6-Methyl-2H-1,4-benzoxazin-3(4H)-one-4-yl)-propionitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(6-Methyl-2H-1,4-benzoxazin-3(4H)-one-4-yl)-propionitrile involves its interaction with specific molecular targets. The benzoxazine ring can participate in various biochemical pathways, potentially inhibiting or activating certain enzymes or receptors. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Similar compounds to 3-(6-Methyl-2H-1,4-benzoxazin-3(4H)-one-4-yl)-propionitrile include:
3-(6-Chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)propanoic acid: This compound has a similar structure but includes a chlorine atom, which can alter its chemical properties and applications.
3-(6-Methyl-2H-1,4-benzoxazin-3(4H)-one): Another structurally related compound with different functional groups that can affect its reactivity and use.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical properties, making it suitable for particular applications that similar compounds may not be able to fulfill .
Properties
IUPAC Name |
3-(6-methyl-3-oxo-1,4-benzoxazin-4-yl)propanenitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-9-3-4-11-10(7-9)14(6-2-5-13)12(15)8-16-11/h3-4,7H,2,6,8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZEGFLHUNYLAOJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OCC(=O)N2CCC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40403935 |
Source
|
Record name | 3-(6-Methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)propanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40403935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
351003-19-5 |
Source
|
Record name | 3-(6-Methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)propanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40403935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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